1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
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Overview
Description
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a chemical compound with the molecular formula C7H13NO2 . It has a molar mass of 143.18 g/mol . This compound is used for synthesis . It is also known by other names such as 4-Piperidone ethylene ketal, 4-Piperidone ethylene acetal, and 4-Piperidinone ethyl ketal .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, a series of novel piperidine compounds with low lipophilicity as σ1 receptor ligands were synthesized . The compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro decane (5a) was prepared using a one-pot, two-step labeling procedure in an automated synthesis module .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Hill Formula C7H13NO2 . The InChI representation is InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7 and the Canonical SMILES representation is C1CNCCC12OCCO2 .Physical And Chemical Properties Analysis
The compound has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C . It has an assay (GC, area%) of ≥ 98.0 % (a/a) and a density (d 20°C/ 4°C) of 1.110 - 1.115 .Scientific Research Applications
Synthesis and Structural Analysis
1,4-dioxa-8-azaspiro[4.5]decan-8-yl derivatives have been synthesized and structurally analyzed for various applications. For instance, Sharifkanov et al. (2001) prepared a compound related to this chemical via the Mannich reaction, demonstrating its growth-regulating activity (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001). Similarly, Kurniawan et al. (2017) synthesized two novel compounds from oleic acid, showcasing their potential as biolubricants (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).
Regioselectivity in Chemical Reactions
Koszytkowska-Stawińska et al. (2004) explored the effect of base and acyl chloride on the regioselectivity of acylation of a similar compound, providing insights into the chemical behavior of such structures (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
Pharmacological Evaluation
In the field of pharmacology, Brubaker and Colley (1986) evaluated derivatives of 1,4-dioxa-8-azaspiro[4.5]decane for potential dopamine agonist activity, contributing to the understanding of these compounds in neurological applications (Brubaker & Colley, 1986).
Physicochemical Properties and Solubility
Melo et al. (2012) provided extensive data on the solubility of 1,4-dioxa-8-azaspiro[4.5]decane-2-methanol in various solvents, essential for understanding its applications in alternative reactions and separation processes (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).
Synthesis of Anticancer and Antidiabetic Agents
Flefel et al. (2019) developed a series of compounds, including spirothiazolidines analogs, showing significant anticancer and antidiabetic activities, highlighting the medical potential of these structures (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Stereoselective Synthesis
Ramakrishna and Sridhar (2015) demonstrated a method for the stereoselective synthesis of 1,6-dioxaspirolactones from sugar-derived compounds, which could be applied in the total synthesis of complex molecules (Ramakrishna & Sridhar, 2015).
Mechanism of Action
Safety and Hazards
The compound is classified as an irritant . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of water if it comes in contact with skin (P302 + P352) or eyes (P305 + P351 + P338) .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c21-17(20-7-5-18(6-8-20)23-11-12-24-18)14-1-2-16(19-13-14)25-15-3-9-22-10-4-15/h1-2,13,15H,3-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLFTBZWPVESHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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